Cas no 495-41-0 (1-Phenyl-2-buten-1-one)
1-Phenyl-2-buten-1-one is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O. This compound is characterized by a phenyl group attached to a butenone framework, making it a useful intermediate in organic synthesis. Its conjugated double-bond system enhances reactivity in Michael additions and other nucleophilic reactions. The product is typically employed in pharmaceutical and fragrance applications due to its structural versatility. It exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in laboratory and industrial processes. The compound’s well-defined chemical properties ensure consistent performance in synthetic routes, making it a reliable choice for researchers and manufacturers.

1-Phenyl-2-buten-1-one structure
商品名:1-Phenyl-2-buten-1-one
1-Phenyl-2-buten-1-one 化学的及び物理的性質
名前と識別子
-
- Phenyl 1-Propenyl Ketone
- 1-PHENYL-2-BUTEN-1-ONE
- 1-Phenyl-but-2-en-1-one
- Crotonophenone
- 2-Butenophenone
- Phenyl propenyl ketone
- trans-1-Phenyl-2-buten-1-one
- Ethylideneacetophenone
- (E)-1-phenylbut-2-en-1-one
- 2-Buten-1-one, 1-phenyl-
- Crotonoylbenzene
- (E)-1-phenyl-2-buten-1-one
- S8003HHM9W
- FUJZJBCWPIOHHN-QHHAFSJGSA-N
- 1-Benzoylpropene
- (E)-1-Benzoyl-1-propene
- (2E)-1-Phenyl-2-buten-1-one
- trans-Crotonophenone
- 2-Buten-1-one, 1-phenyl
- (E)-1-phenyl-but-2-en-1-one
- NSC518668
- MFCD00059386
- trans-1-Phenyl-2-buten-1-one, technical, 80%
- UNII-S8003HHM9W
- AKOS015888282
- AS-38225
- EN300-178465
- NSC-28846
- 1-Benzoyl-1-propene
- 2-Buten-1-one, 1-phenyl-, (E)-
- CS-W010991
- P0216
- NSC28846
- A853233
- EINECS 207-800-0
- 495-41-0
- NSC 518668
- (2E)-1-Phenyl-2-buten-1-one #
- DTXSID30189392
- 35845-66-0
- NSC-518668
- 1-phenylbut-2-en-1-one
- Z2259130553
- A827739
- 2-Buten-1-one, 1-phenyl-, (2E)-
- A822997
- Q27288791
- G80066
- 1-Phenyl-2-buten-1-one
-
- MDL: MFCD00059386
- インチ: 1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
- InChIKey: FUJZJBCWPIOHHN-QHHAFSJGSA-N
- ほほえんだ: O=C(/C(/[H])=C(\[H])/C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 146.07300
- どういたいしつりょう: 146.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: Colorless to Yellow Liquid
- 密度みつど: 1,03 g/cm3
- ゆうかいてん: 20.5°C
- ふってん: 122°C/12mmHg(lit.)
- 屈折率: 1.5600-1.5640
- PSA: 17.07000
- LogP: 2.44540
- ようかいせい: 未確定
1-Phenyl-2-buten-1-one セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- ちょぞうじょうけん:2-8 °C
- リスク用語:R36/37/38
1-Phenyl-2-buten-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TW346-1g |
1-Phenyl-2-buten-1-one |
495-41-0 | 80.0%(GC) | 1g |
¥491.0 | 2022-06-10 | |
Enamine | EN300-178465-0.1g |
1-phenylbut-2-en-1-one |
495-41-0 | 95% | 0.1g |
$54.0 | 2023-09-19 | |
eNovation Chemicals LLC | D502705-10g |
1-Phenyl-but-2-en-1-one |
495-41-0 | 95% | 10g |
$550 | 2023-09-03 | |
Fluorochem | 040139-1g |
1-Phenyl-but-2-en-1-one |
495-41-0 | 97% | 1g |
£51.00 | 2022-02-28 | |
Fluorochem | 040139-25g |
1-Phenyl-but-2-en-1-one |
495-41-0 | 97% | 25g |
£241.00 | 2022-02-28 | |
Apollo Scientific | OR962116-25g |
1-Phenyl-2-buten-1-one |
495-41-0 | 90% | 25g |
£595.00 | 2025-02-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0216-25G |
Phenyl 1-Propenyl Ketone |
495-41-0 | >80.0%(GC) | 25g |
¥1950.00 | 2024-04-16 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027141-25g |
1-Phenyl-2-buten-1-one |
495-41-0 | 80% | 25g |
¥2544 | 2024-05-23 | |
AstaTech | 65122-1/G |
1-PHENYL-BUT-2-EN-1-ONE |
495-41-0 | 95% | 1g |
$66 | 2023-09-16 | |
ChemScence | CS-W010991-1g |
1-Phenyl-but-2-en-1-one |
495-41-0 | 1G |
$37.0 | 2022-04-27 |
1-Phenyl-2-buten-1-one 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
495-41-0 (1-Phenyl-2-buten-1-one) 関連製品
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- 4070-75-1(2-Butene-1,4-dione,1,4-diphenyl-)
- 1531992-54-7(1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1009706-36-8(1-(2,3-dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione)
- 2137141-88-7((1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine)
- 2640965-68-8(3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one)
- 2639466-09-2(tert-butyl (2E)-4-(methylamino)but-2-enoate)
- 1259956-32-5(2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:495-41-0)1-Phenyl-2-buten-1-one

清らかである:99%/99%
はかる:25g/10g
価格 ($):665.0/389.0